氨基嘌呤醇 A

描述

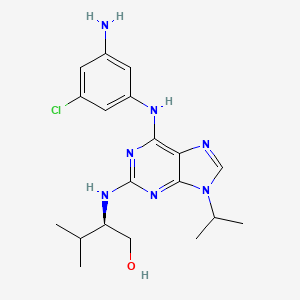

Aminopurvalanol A is a cell-permeable 2,6,9-trisubstituted purine analog . It displays anti-mitotic as well as anti-tumor properties . It has been found to have a GI50 of 1.8 µM in the NCI 60-cell panel in vitro activity screen and potently inhibits the growth of KM12 colon cancer cells with a GI50 of 30 nM .

Molecular Structure Analysis

The molecular formula of Aminopurvalanol A is C19H26ClN7O . The InChI code for Aminopurvalanol A is InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 .

Chemical Reactions Analysis

Aminopurvalanol A is known to inhibit cell growth primarily by arresting the cells in the G2 phase of the cell cycle and, at higher concentration, triggering apoptosis .

Physical And Chemical Properties Analysis

Aminopurvalanol A is a solid substance . It is soluble in DMSO to the extent of 40 mg/mL . The compound is pale yellow in color . It has a molecular weight of 403.91 .

科学研究应用

癌细胞分化

氨基嘌呤醇 A (AP) 已被识别为一种促进细胞分化的化合物。在一项使用髓系白血病细胞系的研究中,发现 AP 可诱导细胞获取分化巨噬细胞的特征,并在细胞周期中以 4N DNA 含量停滞。这表明其在癌症治疗中的潜在应用,特别是诱导癌细胞分化。还观察到它抑制非洲爪蟾卵提取物中的有丝分裂,表明其对保守的细胞周期调控途径起作用 (Rosania et al., 1999)。

M 期 mRNA 调节

探索细胞周期中海胆胚胎中 CDK1/cyclin B 对翻译的控制的研究表明,CDK1/cyclin B 抑制剂氨基嘌呤醇 A 可以使胚胎停滞在 G2/M 转变期。本研究确定了 M 期特异的 mRNA 募集或释放,提供了细胞周期调节因子 CDK1-cyclin B 对蛋白质合成调控的见解 (Le Breton et al., 2003)。

抗血管生成特性

氨基嘌呤醇 A 与其他小分子激酶抑制剂一起,因其抗血管生成作用而受到研究。本研究比较了各种细胞周期蛋白依赖性激酶 (CDK) 抑制剂对内皮细胞的功能影响。结果发现,氨基嘌呤醇 A 在某些浓度下具有抗血管生成作用,使其成为开发新型抗血管生成药物的潜在候选者 (Zahler et al., 2010)。

作用机制

Target of Action

Aminopurvalanol A is a potent, selective, and cell-permeable inhibitor of Cyclins/Cdk complexes . It preferentially targets the G2/M-phase transition . The primary targets of Aminopurvalanol A are the cyclin-dependent kinases (CDKs), including CDK1, CDK2, and CDK5 . These kinases play a central role in cell cycle control, and their inhibition can lead to cell

安全和危害

属性

IUPAC Name |

(2R)-2-[[6-(3-amino-5-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26ClN7O/c1-10(2)15(8-28)24-19-25-17(23-14-6-12(20)5-13(21)7-14)16-18(26-19)27(9-22-16)11(3)4/h5-7,9-11,15,28H,8,21H2,1-4H3,(H2,23,24,25,26)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMROQQYRRQPDL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC(=C3)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944705 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

aminopurvalanol A | |

CAS RN |

220792-57-4 | |

| Record name | 2-{[6-(3-Amino-5-chloroanilino)-9-(propan-2-yl)-1,9-dihydro-2H-purin-2-ylidene]amino}-3-methylbutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

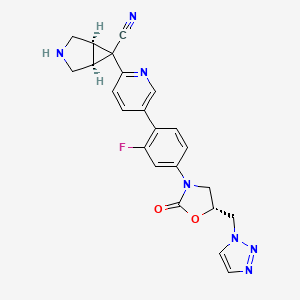

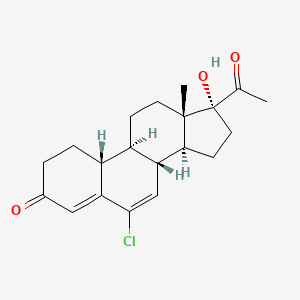

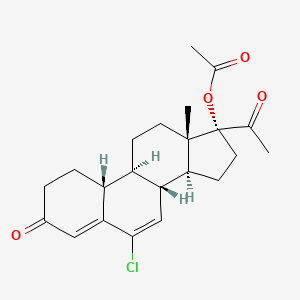

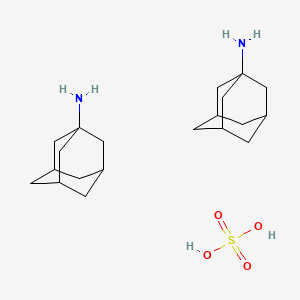

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of Aminopurvalanol A?

A1: Aminopurvalanol A functions as a potent and selective inhibitor of Cyclin-Dependent Kinases (CDKs) [, ]. Specifically, it binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of downstream targets involved in cell cycle progression [, ].

Q2: How does Aminopurvalanol A impact cellular processes, particularly in the context of cancer?

A2: By inhibiting CDKs, Aminopurvalanol A effectively arrests the cell cycle, primarily at the G2/M transition []. This inhibition has been observed to induce differentiation in myeloid leukemia cells, leading them to acquire characteristics of differentiated macrophages []. Furthermore, research suggests Aminopurvalanol A might sensitize pancreatic cancer cells to gemcitabine, possibly by interfering with the DNA damage checkpoint and forcing premature mitosis [].

Q3: Beyond cancer, are there other biological processes where Aminopurvalanol A shows activity?

A3: Yes, Aminopurvalanol A demonstrates effects on boar spermatozoa. Studies indicate that it inhibits sperm fertilizing ability due to disrupted capacitation-dependent actin polymerization, ultimately affecting acrosome integrity []. This finding highlights the potential role of Cyclin/CDK complexes in sperm capacitation.

Q4: Has Aminopurvalanol A been investigated as a potential therapeutic agent for aortic valve calcification?

A4: While not directly targeting Aminopurvalanol A, research identified it as a binding partner for MFSD5, a novel lipoprotein(a) receptor potentially involved in aortic valve calcification []. Aminopurvalanol A demonstrated a reduction in lipoprotein(a) uptake in valvular interstitial cells, suggesting a potential link between MFSD5 inhibition and mitigating calcification development [].

Q5: How does the structure of Aminopurvalanol A contribute to its specificity towards CDK6?

A5: X-ray crystallography studies of Aminopurvalanol A bound to CDK6 reveal its interaction with the ATP-binding site [, ]. Subtle conformational differences between CDK isoforms, particularly in the hinge region, contribute to inhibitor selectivity. In the case of CDK6, these differences allow Aminopurvalanol A to bind favorably without steric clashes observed with CDK2 [].

Q6: What are the limitations of Aminopurvalanol A as a therapeutic agent?

A6: While a potent CDK inhibitor, Aminopurvalanol A exhibits a broad spectrum of inhibition across different CDK isoforms []. This lack of high specificity could lead to off-target effects and impact its therapeutic window. Research into more selective analogs is crucial for minimizing potential side effects [].

Q7: Are there any computational studies focusing on Aminopurvalanol A?

A7: Yes, computational approaches have been utilized. For instance, the L1000 database identified Aminopurvalanol A as a potential binding partner for MFSD5, highlighting its potential in studying aortic valve calcification []. Additionally, researchers used in silico analysis to identify topoisomerase, cyclin-dependent kinase, and histone deacetylase as potential targets of Aminopurvalanol A in the context of HCC stemness [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-[4-(4'-Chloro-2'-methyl-biphenyl-3-ylmethoxy)-phenyl]-3-(1-methyl-1H-imidazol-2-yl)-propionic acid](/img/structure/B1664825.png)

![2-[2-[4-(Carboxymethyloxy)phenyl]ethylcarbamoyl]benzoic acid dihydrate](/img/structure/B1664826.png)